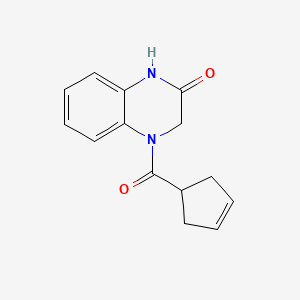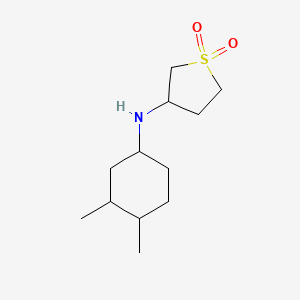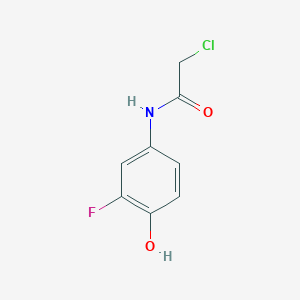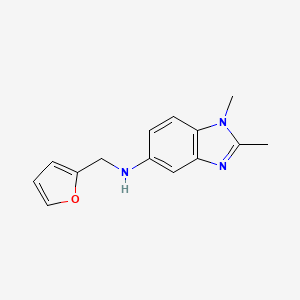
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid, also known as CPCC, is a synthetic compound that has been studied for its potential therapeutic applications. CPCC is a cyclic amino acid derivative that has been shown to have anti-inflammatory and analgesic effects in animal models.
Mechanism of Action
The mechanism of action of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid involves the inhibition of the NF-κB signaling pathway, which is a key regulator of the inflammatory response. 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent downregulation of pro-inflammatory gene expression.
Biochemical and Physiological Effects:
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been shown to have a low toxicity profile, making it a promising compound for further research. However, more studies are needed to determine the long-term effects of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid on the body.
Advantages and Limitations for Lab Experiments
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has limitations in terms of its stability and solubility, which can affect its efficacy in certain experimental settings.
Future Directions
Future research on 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid could focus on its potential therapeutic applications in the treatment of various inflammatory conditions. In addition, more studies are needed to determine the long-term effects of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid on the body. Further optimization of the synthesis method could also lead to the development of more potent and effective derivatives of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid.
Synthesis Methods
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-cyanoaniline with cyclopentanone. The resulting intermediate is then reacted with an acid chloride to form the final product. The synthesis of 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been optimized to increase yield and purity, making it a viable compound for further research.
Scientific Research Applications
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been studied for its potential therapeutic applications in the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, 2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid has been shown to have analgesic effects in animal models, indicating its potential use as a pain reliever.
properties
IUPAC Name |
2-(4-cyanoanilino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-8-9-4-6-10(7-5-9)15-12-3-1-2-11(12)13(16)17/h4-7,11-12,15H,1-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCUWMPJAMCYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC2=CC=C(C=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanoanilino)cyclopentane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)


![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)

![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)


![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)